Eletriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.18e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Efficacy of Eletriptan in Migraine Relief

Numerous clinical trials have investigated the effectiveness of eletriptan in treating migraines. These studies typically compare eletriptan to placebo or other migraine medications. Here are some key findings:

- Pain Relief: Eletriptan has been shown to be significantly more effective than placebo in relieving migraine pain within two hours of administration Source: Cephalalgia. 2001 Jan;21(1):9-15: .

- Headache Resolution: Studies suggest eletriptan is effective in resolving migraine headaches completely. Research by Goadsby et al. (2002) demonstrated that eletriptan was superior to placebo in achieving headache resolution within four hours Source: Neurology. 2 2002;58(2):225-232: .

- Migraine-Associated Symptoms: Eletriptan can also alleviate migraine-associated symptoms like nausea, vomiting, and photophobia (sensitivity to light) Source: The Journal of Headache and Pain. 2000;1(2):115-122: .

Eletriptan is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is administered orally in the form of eletriptan hydrobromide. The compound is classified as a selective agonist of the serotonin receptors, specifically targeting the 5-hydroxytryptamine (5-HT) 1B and 1D receptor subtypes, which play crucial roles in the pathophysiology of migraines. By binding to these receptors, eletriptan helps alleviate migraine symptoms by reducing vasodilation and inflammation associated with migraine attacks .

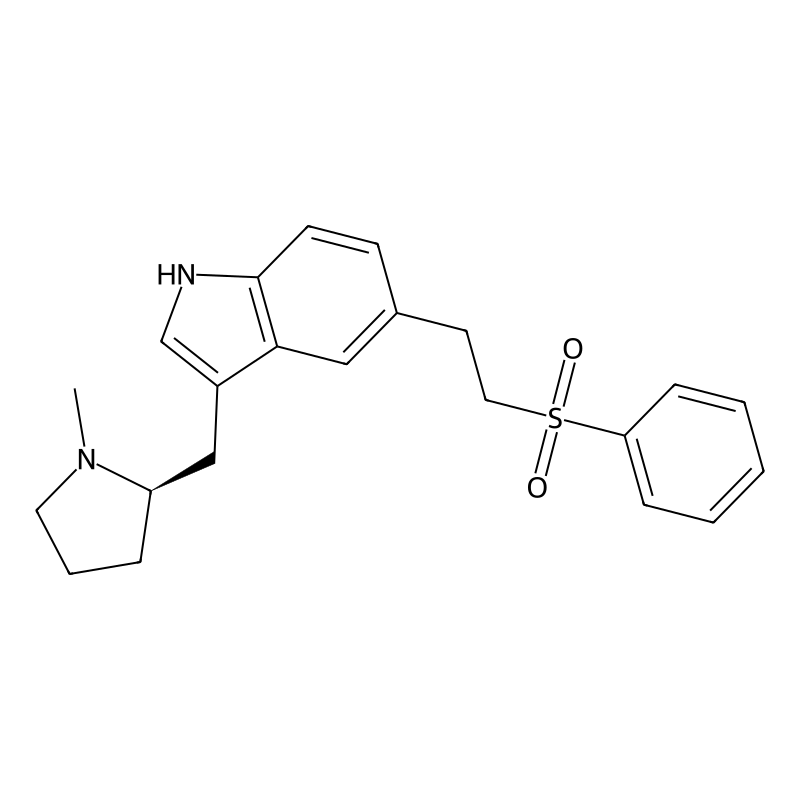

The chemical formula for eletriptan is , with a molar mass of approximately 382.52 g/mol. As an indole derivative, its structure includes a methylpyrrolidinyltryptamine core substituted with a benzene sulfonyl group. Eletriptan undergoes metabolic transformations primarily via the cytochrome P450 enzyme CYP3A4 in the liver, resulting in various metabolites, including an active N-demethylated form .

Key Reactions:- Metabolic Pathway:

- Hydroxylation and N-demethylation reactions occur, leading to the formation of both active and inactive metabolites.

- Binding Interactions:

- Hydroxylation and N-demethylation reactions occur, leading to the formation of both active and inactive metabolites.

Eletriptan's mechanism of action involves agonism at serotonin receptors, leading to:

- Vasoconstriction: Activation of 5-HT1B receptors causes vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during migraines.

- Inhibition of Neuropeptide Release: By acting on 5-HT1D receptors, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve terminals, reducing neurogenic inflammation .

- Neuronal Hyperpolarization: The activation of G-protein-coupled inwardly rectifying potassium channels results in neuronal hyperpolarization, which reduces neuronal excitability and neurotransmitter release .

The synthesis of eletriptan involves several steps:

- Formation of Indole Structure: The initial step typically includes constructing the indole core through cyclization reactions involving appropriate precursors.

- Substitution Reactions: Subsequent steps involve introducing the methylpyrrolidinyl group and the benzene sulfonyl moiety through electrophilic aromatic substitution or nucleophilic attack.

- Purification: The final product is purified using techniques such as crystallization or chromatography to obtain pharmaceutical-grade eletriptan .

Eletriptan is primarily indicated for:

- Acute Migraine Treatment: It is effective in alleviating headache pain and associated symptoms like nausea and sensitivity to light and sound.

- Clinical Research: Studies continue to explore its potential applications in other headache disorders and its interactions with other therapeutic agents .

Eletriptan has notable interactions with various drugs due to its metabolism via CYP3A4:

- Increased Plasma Concentration: Co-administration with strong CYP3A4 inhibitors (e.g., erythromycin, ketoconazole) can significantly elevate plasma levels of eletriptan .

- Risk of Serotonin Syndrome: Concomitant use with other serotonergic agents (e.g., selective serotonin reuptake inhibitors) raises the risk for serotonin syndrome, necessitating careful monitoring .

- Ergot Alkaloids: Use alongside ergot derivatives should be avoided within a specific timeframe due to additive vasoconstrictive effects .

Eletriptan belongs to a class of medications known as triptans. Other compounds in this category include:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Sumatriptan | Agonist at 5-HT1B/1D | First triptan developed; broad use |

| Rizatriptan | Agonist at 5-HT1B/1D | Faster onset; longer half-life |

| Frovatriptan | Agonist at 5-HT1B/1D | Longest half-life; less side effects |

| Almotriptan | Agonist at 5-HT1B/1D | Fewer drug interactions |

Uniqueness of Eletriptan

Eletriptan's unique profile includes:

The thermodynamic solubility profile of eletriptan hydrobromide reveals distinct characteristics that significantly influence its pharmaceutical behavior. Water solubility of the compound at ambient conditions is markedly limited, with computational predictions indicating a value of 0.00118 mg/mL using Advanced Chemistry Development Laboratories Physical and Chemical Properties Suite algorithms [1]. However, experimental investigations demonstrate substantially higher aqueous solubility under specific conditions, particularly at physiological temperature and controlled pH environments.

Experimental solubility determinations conducted at 37°C using ultraviolet spectrophotometry reveal a pronounced pH-dependent solubility profile [2] [3]. At neutral pH conditions (6.8-7.4), eletriptan hydrobromide exhibits solubility values ranging from 12.6 to 14.7 mg/mL, representing a dramatic increase compared to ambient temperature predictions [2]. This enhanced solubility correlates directly with the ionization state of the compound and elevated temperature conditions.

The partition coefficient represents a critical parameter for understanding the lipophilic behavior of eletriptan. Computational predictions consistently indicate moderate to high lipophilicity, with logarithmic partition coefficient values of 3.84 (Advanced Chemistry Development Laboratories Physical and Chemical Properties Suite) and 3.77 (Chemaxon) [1]. These values classify eletriptan as a lipophilic compound with preferential distribution into organic phases relative to aqueous environments [4]. The corresponding logarithmic solubility parameter (logS) of -5.5 further substantiates the limited aqueous solubility characteristics [1].

Organic solvent compatibility varies considerably across different systems. Dimethyl sulfoxide demonstrates exceptional solvation capacity, achieving concentrations of 93 mg/mL (200.67 millimolar), while ethanol exhibits complete insolubility [5]. This differential solubility pattern reflects the specific molecular interactions between eletriptan and various solvent systems, with polar aprotic solvents demonstrating superior solvation capabilities compared to protic alcoholic systems.

The thermodynamic activity of eletriptan in oral cavity environments presents unique considerations for transmucosal delivery applications. Given clinical dosage ranges of 20-80 mg and reduced saliva volumes (230-1310 microliters), expected concentrations would reach 28-144 mg/mL [2]. Under neutral pH conditions typical of healthy saliva, these concentrations would likely achieve high thermodynamic activity, potentially facilitating enhanced permeation across biological membranes.

| Property | Value | Source/Method |

|---|---|---|

| Water Solubility (25°C) | 0.00118 mg/mL | Advanced Chemistry Development Laboratories Physical and Chemical Properties Suite prediction [1] |

| Dimethyl Sulfoxide Solubility | 93 mg/mL (200.67 mM) | Experimental determination [5] |

| Ethanol Solubility | Insoluble | Experimental determination [5] |

| Log P (Advanced Chemistry Development Laboratories Physical and Chemical Properties Suite) | 3.84 | Computational prediction [1] |

| Log P (Chemaxon) | 3.77 | Computational prediction [1] |

| Aqueous Solubility at pH 6.8 (37°C) | 14.7 mg/mL | Experimental ultraviolet spectrophotometry [2] |

| Aqueous Solubility at pH 7.4 (37°C) | 12.6-14.7 mg/mL | Experimental ultraviolet spectrophotometry [2] |

| Aqueous Solubility at pH 10.4 (37°C) | 0.07 mg/mL | Experimental ultraviolet spectrophotometry [2] |

Ionization Constants (pKa) and pH-Dependent Behavior

The ionization behavior of eletriptan hydrobromide fundamentally governs its pharmaceutical properties and biological activity. The compound possesses a tertiary amine group within its pyrrolidine ring system, conferring basic characteristics that significantly influence its pH-dependent behavior [2] [6].

Primary ionization constant determinations indicate a pKa value of approximately 8.37 (Chemaxon) to 8.4 (experimental literature), classifying eletriptan as a weak base [1] [2] [6]. This ionization constant positions the compound at the boundary between predominantly ionized and non-ionized states under physiological conditions. The strongest acidic pKa value of 17.11 reflects the limited acidic character of the compound, confirming its predominantly basic nature [1].

Henderson-Hasselbalch equation applications reveal the precise ionization profile across physiologically relevant pH ranges [2]. At pH 6.4 and below, eletriptan exists in 100% ionized form, while at the pKa value of 8.4, the compound exhibits equal proportions of ionized and non-ionized species (50% each) [2]. Under alkaline conditions (pH 10.4 and above), the compound predominantly exists in its non-ionized form (100%) [2].

Electrochemical investigations using differential pulse voltammetry confirm the pH-dependent electrooxidation behavior of eletriptan hydrobromide [7]. The oxidation potential demonstrates a linear relationship with pH, expressed by the equation: E (V) = 1.0413 - 0.0543±0.0015 × [pH], with a correlation coefficient of 0.9980 [7]. This Nernstian slope of -0.0543 ± 0.0015 V/pH indicates proton involvement in the electrode reaction mechanism [7].

Physiological charge state calculations indicate that eletriptan carries a net positive charge (+1) under physiological pH conditions [1]. This cationic character influences membrane permeation, protein binding, and overall pharmacokinetic behavior. The pH-dependent solubility correlation directly reflects the ionization profile, with dramatically reduced solubility observed under alkaline conditions where the non-ionized form predominates [2] [3].

Practical implications of the ionization behavior extend to formulation development and delivery system design. The pronounced pH sensitivity necessitates careful consideration of excipient selection and storage conditions to maintain optimal pharmaceutical performance. Under acidic conditions typical of gastric environments, enhanced solubility and dissolution rates can be anticipated, while neutral to slightly alkaline conditions may present solubility limitations requiring formulation optimization strategies.

| Property | Value | Method/Condition |

|---|---|---|

| pKa (Strongest Basic) | 8.37 (Chemaxon), 8.4 (Literature) | Computational prediction [1] [2] |

| pKa (Strongest Acidic) | 17.11 | Computational prediction [1] |

| Physiological Charge | +1 | At physiological pH [1] |

| Ionization at pH 6.4 | 100% ionized | Henderson-Hasselbalch equation [2] |

| Ionization at pH 8.4 | 50% ionized | Henderson-Hasselbalch equation [2] |

| Ionization at pH 10.4 | 100% non-ionized | Henderson-Hasselbalch equation [2] |

| pH Effect on Peak Potential | E = 1.0413 - 0.0543×pH | Differential pulse voltammetry [7] |

| Nernstian Slope | -0.0543 ± 0.0015 V/pH | Linear regression (r² = 0.9980) [7] |

Solid-State Stability Under Environmental Stressors

Comprehensive forced degradation studies reveal the intrinsic stability characteristics of eletriptan hydrobromide under various environmental stress conditions. Systematic investigations employing multiple analytical techniques, including liquid chromatography-diode array detection and liquid chromatography-mass spectrometry, provide detailed insights into degradation pathways and product formation [8] [9].

Hydrolytic stability assessments demonstrate remarkable resistance to both acidic and alkaline conditions. Under acidic stress using 1 molar hydrochloric acid for 8 hours, the compound maintains 98.75% of its initial potency with no detectable degradation products [8]. Similarly, basic hydrolysis employing 1 molar sodium hydroxide under identical time conditions results in 97.09% drug recovery, again without significant degradation product formation [8]. Neutral hydrolysis in methanol for 24 hours yields 99.30% recovery, confirming exceptional stability under non-ionizing conditions [8].

Oxidative stress susceptibility represents the primary degradation pathway for eletriptan hydrobromide. Exposure to 15% hydrogen peroxide (volume/volume) for 5 hours results in reduced drug content to 88.04%, with formation of one major degradation product [8]. Liquid chromatography-mass spectrometry characterization identifies this product as having a shorter retention time than the parent compound, indicating altered polarity characteristics [8]. The degradation mechanism involves oxidative modification of the molecular structure, potentially affecting the indole or phenylsulfonyl moieties.

Photostability evaluations under daylight exposure conditions for 48 hours demonstrate minimal susceptibility to photodegradation, with drug recovery of 99.45% [8]. This exceptional photostability extends to solid-state exposure under simulated sunlight conditions, where no significant degradation occurs [10]. These findings indicate that standard pharmaceutical storage conditions provide adequate protection against light-induced degradation.

Thermal stability investigations at elevated temperatures (75°C for 8 hours) confirm robust thermal resistance, with 98.12% drug recovery [8]. Extended thermal stress studies at 70°C under both low (20%) and high (75%) relative humidity conditions demonstrate no significant degradation, indicating excellent stability under accelerated storage conditions [10]. The absence of humidity-related degradation suggests minimal hygroscopic character and resistance to moisture-mediated degradation pathways.

Formulation compatibility studies indicate similar degradation behavior between bulk drug substance and tablet formulations, suggesting minimal drug-excipient interactions under stress conditions [8]. This compatibility facilitates formulation development and supports the use of conventional pharmaceutical excipients without compromising stability profiles.

Analytical method development for stability assessment employs a stability-indicating liquid chromatography method with detection at 225 nanometers using a diode array detector [8]. The method successfully resolves eletriptan hydrobromide from degradation products and potential impurities, including the known related organic impurity United Kingdom 120.413 [8]. Chromatographic peak purity analysis confirms homogeneity of the parent drug peak across all stress conditions, validating the analytical approach for stability assessment.

| Stress Condition | Drug Assay (%) | Degradation Products |

|---|---|---|

| Acid Hydrolysis (1 mol/L HCl, 8 h) | 98.75 | None detected [8] |

| Base Hydrolysis (1 mol/L NaOH, 8 h) | 97.09 | None detected [8] |

| Neutral Hydrolysis (methanol, 24 h) | 99.30 | None detected [8] |

| Oxidation (15% H₂O₂, 5 h) | 88.04 | One major product formed [8] |

| Photolysis (daylight exposure, 48 h) | 99.45 | None detected [8] |

| Thermal Degradation (75°C, 8 h) | 98.12 | None detected [8] |

| High Temperature/Low Humidity (70°C, 20% RH) | No significant degradation | Not reported [10] |

| High Temperature/High Humidity (70°C, 75% RH) | No significant degradation | Not reported [10] |

| Simulated Sunlight (solid state) | No significant degradation | None detected [10] |

Conformational Analysis Through Computational Modeling

Polymorphic diversity of eletriptan hydrobromide encompasses multiple crystalline forms with distinct conformational arrangements and physicochemical properties. X-ray diffraction and thermal analysis reveal the existence of alpha, beta, Form D, monohydrate, and amorphous variants, each characterized by unique molecular packing arrangements and thermodynamic stability profiles [11] [12] [13].

Alpha polymorph represents the thermodynamically stable crystalline form, characterized by a melting point range of 169-171°C and distinct X-ray diffraction pattern with characteristic peaks at 9.7, 10.7, 15.9, 16.5, 17.8, and 18.3 degrees two-theta [12] [13]. This form demonstrates superior chemical stability and serves as the preferred variant for pharmaceutical formulations due to its reproducible properties and processing characteristics [12].

Beta polymorph exhibits metastable characteristics with a lower melting point of 147-149°C and unique diffraction pattern featuring peaks at 11.0, 17.2, 19.2, 20.1, 21.6, and 22.6 degrees two-theta [12] [13]. The beta form readily converts to the alpha polymorph under specific processing conditions, reflecting its thermodynamically unfavorable state relative to the alpha variant [13].

Form D polymorph represents a novel crystalline modification characterized by exceptional stability properties including non-hygroscopic behavior and enhanced chemical stability [11]. X-ray diffraction analysis reveals characteristic peaks at 13.2, 15.2, 16.9, 18.8, 19.8, and 20.5 degrees two-theta, distinguishing it from other polymorphic forms [11]. The superior handling characteristics and stability profile make Form D particularly suitable for pharmaceutical manufacturing applications [11].

Conformational polymorphism analysis indicates that the beta form exhibits conformational differences compared to the alpha polymorph, with altered molecular arrangements contributing to the distinct physical properties [14]. Computational studies suggest that these conformational variations arise from different orientations of the phenylsulfonyl and pyrrolidine moieties, influencing intermolecular packing and overall crystal stability [15].

Monohydrate formation occurs under specific crystallization conditions, incorporating one water molecule per eletriptan hydrobromide unit [13]. This hydrated form demonstrates distinct thermal behavior with dehydration occurring in the temperature range of 50-70°C, converting to amorphous material upon water loss [13]. The monohydrate exhibits unique infrared spectroscopic characteristics that differentiate it from anhydrous polymorphs [13].

Amorphous form preparation can be achieved through various processing methods, including crystallization from methylisobutyl ketone or thermal treatment of the monohydrate [13]. The amorphous material lacks distinct melting point characteristics and exhibits rapid dissolution properties due to the absence of crystalline lattice constraints [13]. However, the amorphous form demonstrates potential for conversion to crystalline polymorphs under specific storage conditions [13].

Differential scanning calorimetry analysis reveals distinct thermal signatures for each polymorphic form, with the alpha variant showing a sharp endothermic peak at 169-171°C and the beta form exhibiting its melting transition at 147-149°C [12]. These thermal fingerprints provide reliable identification methods for polymorph characterization and quality control applications [12].

Computational chemistry applications in conformational analysis employ density functional theory methods to investigate molecular geometries and energy landscapes [15] [16]. Systematic conformational searches reveal multiple energy minima corresponding to different orientations of flexible molecular segments, particularly the ethyl linker connecting the indole ring to the phenylsulfonyl group [15]. These computational approaches provide insights into the conformational preferences that influence polymorphic behavior and crystal packing arrangements.

| Polymorphic Form | Melting Point (°C) | Key XRD Peaks (2θ degrees) | Stability Characteristics |

|---|---|---|---|

| Alpha (α) Form | 169-171 | 9.7, 10.7, 15.9, 16.5, 17.8, 18.3 [12] [13] | Thermodynamically stable |

| Beta (β) Form | 147-149 | 11.0, 17.2, 19.2, 20.1, 21.6, 22.6 [12] [13] | Metastable, converts to α |

| Form D | Not specified | 13.2, 15.2, 16.9, 18.8, 19.8, 20.5 [11] | Non-hygroscopic, chemically stable |

| Monohydrate | Dehydration ~50-70°C | Distinct from anhydrous forms [13] | Converts to amorphous on heating |

| Amorphous Form | No distinct melting point | Broad, amorphous pattern [13] | Rapid dissolution |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.9

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02C - Antimigraine preparations

N02CC - Selective serotonin (5ht1) agonists

N02CC06 - Eletriptan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

138 L

Renal cl=3.9 L/h

Metabolism Metabolites

Wikipedia

Coproporphyrinogen_III

Biological Half Life

Use Classification

Dates

2: Bhambri R, Mardekian J, Liu LZ, Schweizer E, Ramos E. A review of the pharmacoeconomics of eletriptan for the acute treatment of migraine. Int J Gen Med. 2015 Jan 12;8:27-36. doi: 10.2147/IJGM.S73673. eCollection 2015. Review. PubMed PMID: 25624770; PubMed Central PMCID: PMC4296958.

3: Kertesz DP, Trabekin O, Vanetik MS. Headache treatment after electroconvulsive treatment: a single-blinded trial comparator between eletriptan and paracetamol. J ECT. 2015 Jun;31(2):105-9. doi: 10.1097/YCT.0000000000000179. PubMed PMID: 25181019.

4: Dias A, Franco E, Hebert K, Mercedes A. Myocardial infarction after taking eletriptan. Rev Port Cardiol. 2014 Jul-Aug;33(7-8):475.e1-3. doi: 10.1016/j.repc.2014.03.005. Epub 2014 Aug 23. English, Portuguese. PubMed PMID: 25155004.

5: Landy SH, Tepper SJ, Schweizer E, Almas M, Ramos E. Outcome for headache and pain-free nonresponders to treatment of the first attack: a pooled post-hoc analysis of four randomized trials of eletriptan 40 mg. Cephalalgia. 2014 Apr;34(5):376-81. doi: 10.1177/0333102413512035. Epub 2013 Nov 21. PubMed PMID: 24265285.

6: Bhambri R, Martin VT, Abdulsattar Y, Silberstein S, Almas M, Chatterjee A, Ramos E. Comparing the efficacy of eletriptan for migraine in women during menstrual and non-menstrual time periods: a pooled analysis of randomized controlled trials. Headache. 2014 Feb;54(2):343-54. doi: 10.1111/head.12257. Epub 2013 Oct 29. PubMed PMID: 24256184.

7: Almas M, Tepper SJ, Landy S, Schweizer E, Ramos E. Consistency of eletriptan in treating migraine: Results of a randomized, within-patient multiple-dose study. Cephalalgia. 2014 Feb;34(2):126-35. doi: 10.1177/0333102413500726. Epub 2013 Aug 14. PubMed PMID: 23946318.

8: Madasu SB, Vekariya NA, Kiran MN, Gupta B, Islam A, Douglas PS, Babu KR. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. Beilstein J Org Chem. 2012;8:1400-5. Epub 2012 Aug 30. PubMed PMID: 23019477; PubMed Central PMCID: PMC3458767.

9: Yilmaz H, Kaya M, Ozbek M, Delibasi T. A case of hyperprolactinemia, probably induced by eletriptan. Int J Clin Pharmacol Ther. 2012 Dec;50(12):907-8. doi: 10.5414/CP201744. PubMed PMID: 22943929.

10: Ponnuru VS, Challa BR, Nadendla R. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study. Anal Bioanal Chem. 2011 Nov;401(8):2539-48. doi: 10.1007/s00216-011-5341-4. Epub 2011 Sep 3. PubMed PMID: 21892641.

11: Marcus DA, Bernstein CD, Sullivan EA, Rudy TE. Perimenstrual eletriptan prevents menstrual migraine: an open-label study. Headache. 2010 Apr;50(4):551-62. doi: 10.1111/j.1526-4610.2010.01628.x. Epub 2010 Mar 2. PubMed PMID: 20236337.

12: Derry S, Moore RA, McQuay HJ. Eletriptan for acute migraine headaches in adults. Cochrane Database Syst Rev. 2010;2010(4). pii: CD008490. PubMed PMID: 25267910; PubMed Central PMCID: PMC4176626.

13: Sandrini G, Perrotta A, Tassorelli C, Nappi G. Eletriptan. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1587-98. doi: 10.1517/17425250903410226. Review. PubMed PMID: 19929447.

14: Jocić B, Zecević M, Zivanović L, Protić A, Jadranin M, Vajs V. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. J Pharm Biomed Anal. 2009 Nov 1;50(4):622-9. doi: 10.1016/j.jpba.2009.01.034. Epub 2009 Feb 6. PubMed PMID: 19250786.

15: Ravikumar K, Sridhar B, Krishnan H, Singh AN. Halide salts of antimigraine agents eletriptan and naratriptan. Acta Crystallogr C. 2008 Dec;64(Pt 12):o653-6. doi: 10.1107/S0108270108037621. Epub 2008 Nov 22. PubMed PMID: 19057078.

16: Dodick DW, Lipton RB, Goadsby PJ, Tfelt-Hansen P, Ferrari MD, Diener HC, Almas M, Albert KS, Parsons B. Predictors of migraine headache recurrence: a pooled analysis from the eletriptan database. Headache. 2008 Feb;48(2):184-93. doi: 10.1111/j.1526-4610.2007.00868.x. PubMed PMID: 18234045.

17: Diener HC, Dodick DW, Goadsby PJ, Lipton RB, Almas M, Parsons B. Identification of negative predictors of pain-free response to triptans: analysis of the eletriptan database. Cephalalgia. 2008 Jan;28(1):35-40. Epub 2007 Oct 16. PubMed PMID: 17941878.

18: Nett RB, Tiseo PJ, Almas M, Sikes CR. Patient satisfaction with eletriptan in the acute treatment of migraine in primary care. Int J Clin Pract. 2007 Oct;61(10):1677-85. PubMed PMID: 17877653; PubMed Central PMCID: PMC2040196.

19: Smith LA, Oldman AD, McQuay HJ, Moore RA. WITHDRAWN: Eletriptan for acute migraine. Cochrane Database Syst Rev. 2007 Jul 18;(1):CD003224. Review. PubMed PMID: 17636718.

20: Silberstein SD, Cady RK, Sheftell FD, Almas M, Parsons B, Albert KS. Efficacy of eletriptan in migraine-related functional impairment: functional and work productivity outcomes. Headache. 2007 May;47(5):673-82. PubMed PMID: 17501848.